Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
Overview
Description
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H13IN2O2 and a molecular weight of 344.15 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves several steps. One common method starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group . The reaction conditions typically involve the use of a base to facilitate the conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate can be compared with other similar compounds, such as:
- 1-Boc-3-iodo-5-azaindole
- 2-Methyl-2-propanyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
- 1-tert-butyloxycarbonyl-3-iodo-1H-pyrrolo[3,2-C]pyridine
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Biological Activity
Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate (CAS Number: 877060-48-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13IN2O2
- Molecular Weight : 344.152 g/mol
- Purity : ≥97%
This compound belongs to the pyrrolo[3,2-C]pyridine family, which has been associated with various biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Research has indicated that pyrrolo[3,2-C]pyridine derivatives exhibit significant antitumor properties. In particular, studies have shown that:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The compound exhibited a moderate cytotoxicity profile, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
Pyrrolo[3,2-C]pyridine derivatives have also been investigated for their antimicrobial properties:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Findings : Some derivatives have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses. For example, compounds within this structural class have been reported to possess MIC values below 0.15 µM against certain bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Structural Modification | Effect on Activity |
---|---|
Iodine Substitution | Enhances lipophilicity and cellular uptake |
Ester Group Presence | Increases stability and solubility |
Positioning of Functional Groups | Influences binding affinity to target proteins |
Research Findings
A comprehensive review of the literature reveals that pyrrolo[3,2-C]pyridine derivatives are being actively studied for their diverse pharmacological profiles:
Properties
IUPAC Name |
tert-butyl 3-iodopyrrolo[3,2-c]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUSJHYRNBFJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722866 | |
Record name | tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877060-48-5 | |
Record name | 1,1-Dimethylethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877060-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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